5-Methoxy-2-(trifluoromethyl)phenylboronic acid
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Overview
Description
5-Methoxy-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position on the phenyl ring, along with a boronic acid functional group. It is commonly used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(trifluoromethyl)phenylboronic acid typically involves the lithiation of 5-methoxy-2-(trifluoromethyl)benzene followed by the reaction with a boron-containing reagent. One common method is the reaction of the lithiated intermediate with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenols are formed as the major products.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-Methoxy-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)phenylboronic acid primarily involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
5-Methoxy-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. The methoxy group provides electron-donating properties, while the trifluoromethyl group offers electron-withdrawing effects, making the compound versatile in different reaction conditions .
Properties
IUPAC Name |
[5-methoxy-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-5-2-3-6(8(10,11)12)7(4-5)9(13)14/h2-4,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCYJGBPNKRPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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